Ethyl (1E)-N-benzoylethanimidate
Description
Ethyl (1E)-N-benzoylethanimidate is an imidate ester characterized by an E-configuration at the C=N double bond and a benzoyl (C₆H₅CO-) substituent. Imidates are reactive intermediates widely used in organic synthesis, particularly in the formation of amidines and heterocycles. The E-isomer is stabilized by steric and electronic factors, influencing its reactivity and physical properties.
Properties
CAS No. |
87277-54-1 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl N-benzoylethanimidate |
InChI |
InChI=1S/C11H13NO2/c1-3-14-9(2)12-11(13)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
MWRTZEGNXOMGGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below highlights key structural and physical differences between Ethyl (1E)-N-benzoylethanimidate and related imidates:
Key Observations :
Spectroscopic and Analytical Data
- Infrared (IR) Spectroscopy: The C=N stretching vibration in imidates typically appears near 1650–1680 cm⁻¹. For Ethyl (1E)-N-phenylethanimidoate, this band is consistent with conjugated imine systems . Cyano-substituted analogs show additional CN stretches near 2200 cm⁻¹ .
- Nuclear Magnetic Resonance (NMR) :
- In Ethyl (1E)-N-phenylethanimidoate, the E-configuration is confirmed by coupling constants (J > 12 Hz for trans-vinylic protons) . The benzoyl group in this compound would exhibit distinct aromatic proton signals (δ 7.3–8.1 ppm) and a carbonyl resonance near δ 170 ppm in ¹³C NMR.
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